tert-Butyl 5-Nitro-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a tert-butyl ester group at the 1-position and a nitro group at the 5-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole derivative followed by esterification. One common method involves the nitration of 1H-indazole-1-carboxylic acid with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-1H-indazole-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and esterification steps, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-1H-indazole-1-carboxylate
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Ester Hydrolysis: 5-Nitro-1H-indazole-1-carboxylic acid
Scientific Research Applications
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex indazole derivatives.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indazole ring can bind to various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate
- tert-Butyl 5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
Uniqueness
tert-Butyl 5-Nitro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and a tert-butyl ester group, which confer distinct chemical reactivity and biological activity. The nitro group allows for various chemical transformations, while the tert-butyl ester group provides stability and lipophilicity, enhancing its potential as a drug candidate .
Properties
IUPAC Name |
tert-butyl 5-nitroindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAJFAVMXBRTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467645 | |
Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129488-09-1 | |
Record name | tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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